(S)-(+)-2-Nonyl isothiocyanate

Descripción general

Descripción

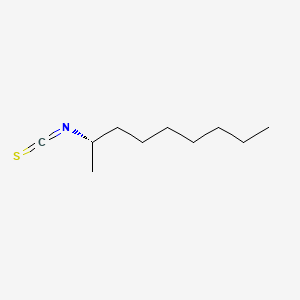

(S)-(+)-2-Nonyl isothiocyanate: is an organic compound characterized by the presence of an isothiocyanate group attached to a nonane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Nonyl isothiocyanate typically involves the reaction of (2S)-2-aminononane with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows: [ \text{(2S)-2-aminononane} + \text{thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

Isothiocyanates react with nucleophiles at the electrophilic thiocarbonyl carbon. For (S)-(+)-2-nonyl isothiocyanate, key reactions include:

a. Reaction with Amines

Primary and secondary amines form substituted thioureas (Figure 1A). For example:

This reaction proceeds rapidly under mild conditions due to the high electrophilicity of the thiocarbonyl group .

b. Reaction with Alcohols/Thiols

Alcohols yield O-thiocarbamates, while thiols form S-thiocarbamates (Figure 1B):

Thiols exhibit higher reactivity than alcohols due to better nucleophilicity .

c. Reaction with Water

Hydrolysis occurs in aqueous media, producing unstable carbamic acids that decarboxylate to amines:

This reaction is pH-dependent, accelerating under alkaline conditions .

Antimicrobial Activity and Reactivity in Biological Media

This compound demonstrates potent antimicrobial effects, with its activity modulated by nucleophilic components in growth media (Table 1) :

| Medium Type | Reaction Rate (μM/h) | MIC Against S. aureus (μg/mL) |

|---|---|---|

| Nucleophile-rich | 39–141 | 50–100 |

| Nucleophile-poor | 12–38 | 12.5–25 |

The reduced activity in nucleophile-rich environments arises from rapid adduct formation with proteins and glutathione, diminishing bioavailability .

Stability and Side Reactions

a. Thermal Decomposition

At temperatures >150°C, degradation occurs via:

Producing isocyanates and elemental sulfur .

b. Dimerization

Concentrated solutions form dimers through cycloaddition:

This process is reversible under dilute conditions .

Analytical Considerations

Reverse-phase UHPLC-MS methods detect this compound at m/z 185.33 ([M+H]⁺) with a retention time of 14.2 min (C18 column, acetonitrile/water gradient) . Quantification requires stabilization with N-acetylcysteine to prevent hydrolysis during analysis .

The compound’s reactivity profile underscores its utility in organic synthesis and antimicrobial applications, while its chirality offers avenues for developing enantioselective processes. Further studies should explore its behavior under photochemical conditions and in multiphase catalytic systems.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that (S)-(+)-2-nonyl isothiocyanate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi, making it a valuable compound in food preservation and safety.

- Case Study : A study demonstrated that isothiocyanates derived from Brassica species, including this compound, effectively inhibited the growth of Escherichia coli and Salmonella enterica, highlighting its potential as a natural preservative in food products .

Anticancer Effects

Isothiocyanates are known for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines, suggesting its potential role as a chemopreventive agent .

Biofumigation

This compound has been explored for its biofumigant properties, which can suppress soil-borne pathogens and pests.

- Case Study : Research on biofumigation with Brassica residues rich in isothiocyanates demonstrated effective control of Fusarium species in soil, promoting healthier crop yields .

Pest Management

The compound's strong odor and toxicity to certain pests make it a promising candidate for developing natural pest repellents.

- Data Table: Efficacy Against Pests

Extraction and Analysis Methods

The extraction of this compound from plant sources can be achieved through various methods such as steam distillation or solvent extraction.

Mecanismo De Acción

The mechanism of action of (S)-(+)-2-Nonyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparación Con Compuestos Similares

- (2S)-2-isothiocyanatobutane

- (2S)-2-isothiocyanatohexane

- (2S)-2-isothiocyanatooctane

Comparison: Compared to its shorter-chain analogs, (S)-(+)-2-Nonyl isothiocyanate has a longer hydrophobic tail, which can influence its solubility and reactivity. This makes it more suitable for applications requiring hydrophobic interactions, such as in the synthesis of lipophilic drugs or materials.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique reactivity and properties make it a valuable tool in scientific research and industrial applications.

Actividad Biológica

(S)-(+)-2-Nonyl isothiocyanate, a member of the isothiocyanate family, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is derived from nonyl glucosinolate, which is primarily found in plants of the Brassicaceae family. The unique structure of this compound contributes to its reactivity and biological functions.

Chemical Structure and Properties

Isothiocyanates are characterized by the functional group R−N=C=S. The specific structure of this compound allows it to act as a weak electrophile, making it susceptible to nucleophilic attack. This property underlies many of its biological activities, including its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. Isothiocyanates are known to disrupt microbial cell membranes and inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Candida albicans | 2.0 µg/mL |

The above table summarizes the minimum inhibitory concentrations (MIC) for several microbial strains, indicating that this compound is effective against a range of bacteria and fungi.

Anticancer Properties

Isothiocyanates have been extensively studied for their potential anticancer properties. They are believed to exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of detoxification enzymes.

Case Study: Inhibition of Lung Carcinogenesis

A notable study investigated the effects of isothiocyanates on lung carcinogenesis in smokers. Participants were administered a compound similar to this compound over a period, with results indicating a reduction in metabolic activation of tobacco-specific carcinogens. This suggests that isothiocyanates could play a role in cancer prevention among high-risk populations .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Phase II Detoxification Enzymes : These enzymes help detoxify carcinogens and reduce oxidative stress.

- Apoptosis Induction : Isothiocyanates can trigger programmed cell death in cancer cells.

- Inhibition of Angiogenesis : They may prevent the formation of new blood vessels that supply tumors.

Propiedades

IUPAC Name |

(2S)-2-isothiocyanatononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c1-3-4-5-6-7-8-10(2)11-9-12/h10H,3-8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPOQQFZEYBCRM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704828 | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-86-1 | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Isothiocyanatononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.